molecular formula C6H12ClF2NO B2807749 (S)-2-((Difluoromethoxy)methyl)pyrrolidine hcl CAS No. 2470280-38-5

(S)-2-((Difluoromethoxy)methyl)pyrrolidine hcl

Cat. No. B2807749
M. Wt: 187.61
InChI Key: DWXUAKBWGJJYCT-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine is a heterocyclic amine used as a building block or base in pharmaceutical and fine chemical manufacturing . It’s a key motif in many drugs . The development of ionic liquid crystals (ILCs) using pyrrolidinium cation has received considerable interest due to their higher electrochemical stability .


Synthesis Analysis

The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of resulting pyrroline produced the pyrolinium moiety . This process is part of the synthesis of a new class of pyrrolinium-based ionic liquid crystals .


Molecular Structure Analysis

Pyrrolidine rings are part of the structure of many pharmaceuticals . These rings can exhibit differing dynamics in crystallographically distinct situations .


Chemical Reactions Analysis

The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of resulting pyrroline, leads to the formation of the pyrolinium moiety . This moiety serves as the unprecedented polar head of the mesogens .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless to slightly yellow gas with a pungent, irritating odor . It’s used in the development of ionic liquid crystals (ILCs) using pyrrolidinium cation .

Scientific Research Applications

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine scaffold, including derivatives like (S)-2-((Difluoromethoxy)methyl)pyrrolidine HCl, has been extensively studied for its potential in drug discovery due to its versatile biological activity. The five-membered pyrrolidine ring is a common structural motif in medicinal chemistry, contributing significantly to the stereochemistry and three-dimensional structure of bioactive compounds. This scaffold enhances pharmacophore exploration due to its sp3-hybridization and non-planarity, which aids in achieving target selectivity through a variety of synthetic strategies. The review by Li Petri et al. (2021) highlights the critical role of the pyrrolidine ring and its derivatives in developing novel compounds with distinct biological profiles. This includes an analysis of synthetic strategies for ring construction and functionalization, emphasizing the importance of stereoisomers and spatial orientation of substituents in drug design (Li Petri et al., 2021).

Pyrrolizidine Alkaloid Biosynthesis and Diversity

The study of pyrrolizidine alkaloid (PA) biosynthesis, particularly in the tribe Senecioneae, offers insight into the evolutionary adaptation of plants using pyrrolidine derivatives for defense mechanisms against herbivores. Langel et al. (2011) explored the enzyme homospermidine synthase, responsible for the synthesis of specific intermediates in PA biosynthesis. This enzyme's recruitment following gene duplication suggests a conserved yet plastic pathway across different angiosperm lineages, contributing to the vast diversity and bioactivity of PAs (Langel, Ober, & Pelser, 2011).

N-Methyl-2-pyrrolidone (NMP) in Pharmaceutical Applications

While not directly mentioning (S)-2-((Difluoromethoxy)methyl)pyrrolidine HCl, the review on NMP underscores the relevance of pyrrolidine derivatives in pharmaceutical sciences. NMP's strong solubilizing properties and comparability in efficacy, toxicity, and side effects to other common solvents in the industry highlight the utility of pyrrolidine derivatives in drug formulation and delivery. This review by Jouyban et al. (2010) provides a comprehensive comparison of NMP's physicochemical properties and applications, offering a framework for understanding similar compounds' potential (Jouyban, Fakhree, & Shayanfar, 2010).

Pyrrolidine Derivatives in Chemosensing

Pyrrolidine derivatives play a significant role in chemosensing, demonstrating a high affinity for various ions and neutral species. This utility extends the application of pyrrolidine structures beyond medicinal chemistry into analytical chemistry, where their selectivity and effectiveness as chemosensors for different species in environmental, agricultural, and biological samples are invaluable. Abu-Taweel et al. (2022) discussed the synthetic routes, structural characterization, medicinal applications, and potential of pyrrolidine derivatives as chemosensors, supporting new design approaches for active compounds and chemosensors (Abu-Taweel et al., 2022).

Safety And Hazards

Hydrochloric acid, which could be a component of “(S)-2-((Difluoromethoxy)methyl)pyrrolidine hcl”, is corrosive, and concentrated forms often release acidic mists upon reaction with other substances that are also dangerous . If the acid or mist come into contact with the skin, eyes, or internal organs, the damage can be irreversible or even fatal in severe cases .

Future Directions

The development of ionic liquid crystals (ILCs) using pyrrolidinium cation has received considerable interest due to their higher electrochemical stability . These ionic mesogens having a partially unsaturated pyrrolidine ring were found to stabilize numerous mesophases over a wide thermal range . This suggests potential future directions in the development of new materials with unique properties.

properties

IUPAC Name

(2S)-2-(difluoromethoxymethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXUAKBWGJJYCT-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)COC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride

CAS RN

2470280-38-5
Record name (2S)-2-[(difluoromethoxy)methyl]pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.